D-cyclohexylalaninol is a derivative of the amino acid cyclohexylalanine, which is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the alanine structure. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry. D-cyclohexylalaninol serves as a building block in the development of bioactive peptides and has been studied for its interactions within biological systems.
D-cyclohexylalaninol can be synthesized from various precursors, including D-cyclohexylalanine, through specific chemical reactions. The availability of this compound in research and industrial settings is often facilitated by synthetic organic chemistry techniques.
D-cyclohexylalaninol falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. It is classified as a non-canonical amino acid due to its unique cyclohexyl side chain, distinguishing it from standard amino acids used in protein synthesis.
The synthesis of D-cyclohexylalaninol typically involves several key steps:
D-cyclohexylalaninol features a cyclohexyl group attached to the alpha carbon of alanine, along with a hydroxyl group (-OH) attached to the same carbon. The molecular formula can be represented as CHNO.
D-cyclohexylalaninol participates in several types of chemical reactions:
The mechanism of action for D-cyclohexylalaninol primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it influences the structural conformation and biological activity due to its hydrophobic cyclohexyl side chain.
Studies have shown that peptides containing D-cyclohexylalaninol exhibit enhanced stability and bioactivity compared to their non-modified counterparts.
D-cyclohexylalaninol is primarily utilized in scientific research and pharmaceutical development:
d-cyclohexylalaninol, a key chiral building block for pharmaceuticals like renin inhibitors, is efficiently synthesized via enzymatic and chemoenzymatic routes. These pathways leverage the stereoselectivity of enzymes to achieve high enantiomeric excess (ee).
Reductases and Dehydrogenases: Ketoreductases (KREDs) catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. For d-cyclohexylalaninol, the precursor N-Cbz-3-cyclohexyl-2-oxopropylamine is reduced using KREDs from Lactobacillus brevis, yielding the target compound with >99% ee and 92% isolated yield [4]. Reaction conditions (pH 7.5, 30°C) and NADPH cofactor recycling (via glucose dehydrogenase) enhance cost-efficiency.
Transaminases: ω-Transaminases convert keto acids to chiral amines. A chemoenzymatic cascade synthesizes d-cyclohexylalaninol from cyclohexylaldehyde via 2-amino-4-cyclohexylbutanoic acid, followed by chemical reduction. Engineered transaminases from Vibrio fluvialis (ATA-Vfl) with the L56V mutation increase diastereomeric excess (de) from 14% to 89% [4].
Chemoenzymatic Dynamic Kinetic Resolution (DKR): Racemic cyclohexylalaninol is resolved using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the l-enantiomer, leaving d-cyclohexylalaninol unreacted (98% ee, 45% yield). Ruthenium-based racemization catalysts recycle the undesired enantiomer, boosting theoretical yield to 95% [4].
Table 1: Enzymatic Synthesis Routes for d-cyclohexylalaninol
Enzyme Class | Precursor | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Ketoreductase (KRED) | N-Cbz-3-cyclohexyl-2-oxopropylamine | pH 7.5, 30°C | 92 | >99 |
ω-Transaminase (ATA-Vfl) | 2-oxo-4-cyclohexylbutanoate | pH 8.0, 37°C | 78 | 95 |
Lipase (DKR) | rac-cyclohexylalaninol | Toluene, 50°C | 45 | 98 |
Non-enzymatic asymmetric methods provide complementary routes to d-cyclohexylalaninol, emphasizing atom economy and stereoselectivity.
Transition Metal Catalysis:
Organocatalysis:Chiral phosphoric acids (CPAs) catalyze reductive amination. The catalyst TRIP (thiourea-derived CPA) converts cyclohexylaldehyde and tert-butyl glycinate to protected d-cyclohexylalaninol analogs (88% ee, 85% yield) via dynamic kinetic resolution [2].
Directed evolution and computational design optimize enzymes for d-cyclohexylalaninol synthesis, addressing limitations in natural biocatalysts.
Directed Evolution:
De Novo Design & Machine Learning:
Table 2: Engineered Biocatalysts for d-cyclohexylalaninol Synthesis
Engineering Method | Target Enzyme | Mutations | Improvement | Selectivity (ee%) |
---|---|---|---|---|
Error-Prone PCR | Ketoreductase | F144L/V128A | 12× activity increase | >99 |
CASTing | Imine Reductase | N121S/S260L | 10× higher kₐₜ/Kₘ | 99 |
Rosetta Design | Retro-aldolase | 14 mutations | 10⁴-fold activity boost | 98 |
Consensus Analysis | Alcohol Dehydrogenase | G102P/D203N | ΔTₘ = +12°C | >99 |
Automated High-Throughput Platforms:Integrated workflows combine machine learning (ML) with growth-coupled selection. E. coli strains auxotrophic for d-cyclohexylalaninol were engineered to enrich functional enzyme variants. ML predicted beneficial mutations using ProSAR analysis, reducing screening to <1,000 clones [3].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8